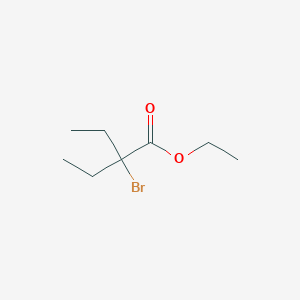

α-溴二乙基乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ETHYL alpha-BROMODIETHYLACETATE is used as an alkyl halide initiator in controlled/living radical polymerization of styrene and methyl methacrylate .

Synthesis Analysis

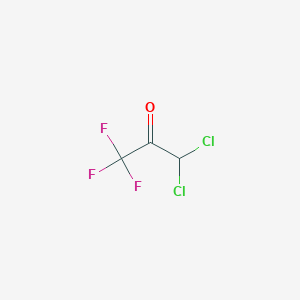

A high selectivity synthetic method for alpha-bromo ethyl acetate has been disclosed. The method involves reacting acetic acid and bromine as raw materials and red phosphorus as a catalyst at a temperature of 50-200 DEG C to generate alpha-bromo acetate acylbromide, and then adding acid binding agent and ethanol to react for 2-5 at normal temperature to obtain the alpha-bromo ethyl acetate .Molecular Structure Analysis

The molecular formula of ETHYL alpha-BROMODIETHYLACETATE is C10H11BrO2. It has a molecular weight of 243.10. The density of this compound is 1.389 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

ETHYL alpha-BROMODIETHYLACETATE is involved in various chemical reactions. For instance, it is used in the synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone . It also undergoes Suzuki type cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis

ETHYL alpha-BROMODIETHYLACETATE has a density of 1.389 g/mL at 25 °C (lit.). It has a boiling point of 89-92 °C0.9 mm Hg (lit.) .科学研究应用

合成与有机化学

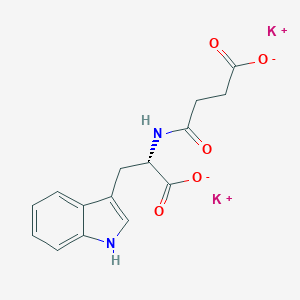

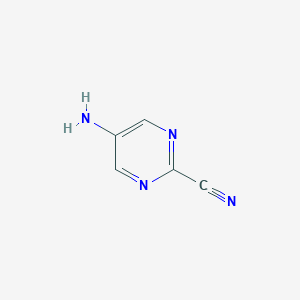

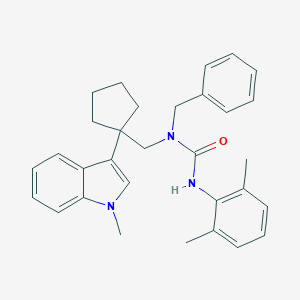

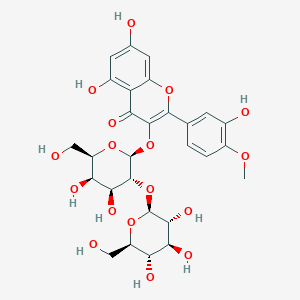

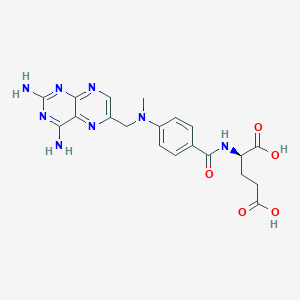

α-溴二乙基乙酸乙酯是有机合成中的一种多功能试剂,通过创新反应可以制备各种复杂分子。其应用范围从涉及温和路易斯酸催化反应的不对称 α,α-二芳基乙酸酯的合成,到一步构建具有三个连续不对称中心的聚取代吡咯谷氨酸碳骨架。这些方法拓宽了合成有机化学的范围,促进了具有潜在药理活性和材料科学应用的分子创建 (Jadhav 和 Singh,2016 年),(Sun 等人,2003 年)。

催化和化学转化

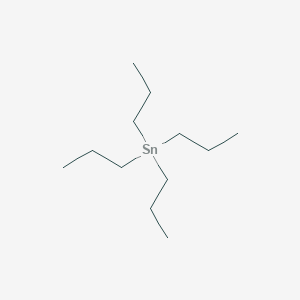

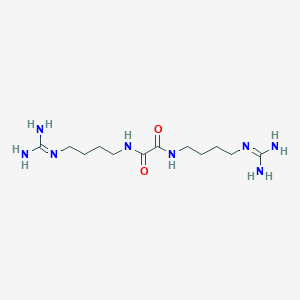

该化合物已在催化中得到应用,例如在铜催化的胺 N-甲酰化中。该反应展示了该化合物在将甲酰基引入胺中的作用,这是合成 N-甲酰胺的基本步骤,而 N-甲酰胺是药物制造和材料科学中的关键中间体 (Li 等人,2018 年)。此外,α-溴二乙基乙酸乙酯已用于可见光介导的有机催化活化,展示了其在光氧化还原催化中形成 C-C 键和合成双吲哚基和双苯甲酰基乙酸酯衍生物的潜力 (Jadhav、Bakshi 和 Singh,2015 年)。

教育影响

除了在研究和工业中的应用外,α-溴二乙基乙酸乙酯还在教育环境中发挥作用。它作为化学教育中的案例研究,通过动手实验和讨论促进对化学反应和合成的理解。这种方法增强了学生对有机化学原理及其在现实世界中的应用的掌握 (韩丽蓉,2010 年)。

安全和危害

ETHYL alpha-BROMODIETHYLACETATE is considered hazardous. It is classified as a flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. It is also a specific target organ toxicant after single exposure, with the central nervous system being the target organ .

未来方向

While specific future directions for ETHYL alpha-BROMODIETHYLACETATE are not mentioned in the retrieved documents, there is a general trend towards developing controlled drug delivery systems. These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction .

属性

IUPAC Name |

ethyl 2-bromo-2-ethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZOOLBLJRSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285419 |

Source

|

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ETHYL alpha-BROMODIETHYLACETATE | |

CAS RN |

6937-28-6 |

Source

|

| Record name | 6937-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。